N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring and an oxazole ring, as well as a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process also involves rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting human carbonic anhydrases.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, it acts as an isoform-selective inhibitor of human carbonic anhydrase II, binding to the active site and inhibiting its enzymatic activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfamoyl group.
Acetylsulfamethoxazole: A metabolite of sulfamethoxazole with an acetyl group attached to the nitrogen atom.
Uniqueness
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide is unique due to its combination of an oxazole ring and a phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds .
Properties
Molecular Formula |
C21H23N3O5S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(3-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H23N3O5S/c1-14(2)16-5-4-6-18(12-16)28-13-21(25)22-17-7-9-19(10-8-17)30(26,27)24-20-11-15(3)29-23-20/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
LYRPRLAWXZINCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C(C)C |
Origin of Product |
United States |
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